4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole
Description
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c11-7-4-12-14(5-7)6-10-13-8-2-1-3-9(8)15-10/h4-5H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHHRTPQIROZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the bromine atom and the pyrazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole with structurally related brominated pyrazole and thiazole derivatives.
Structural Comparison
*Note: The molecular weight of the target compound is estimated based on its formula (C10H9BrN3S).
Key Observations :
- The target compound’s cyclopenta-thiazole group introduces rigidity and steric bulk, differentiating it from simpler thiazole or phenyl derivatives .
- Unlike derivatives with methoxymethyl or benzoxazole substituents , the bicyclic thiazole in the target compound may enhance π-π stacking interactions in biological systems.
Key Observations :
- High-yielding routes (e.g., 96% for compound 4f ) often employ hydrazine intermediates or condensation reactions.
- The target compound’s synthesis may require specialized conditions to preserve the fused thiazole ring during functionalization.
Physicochemical and Spectral Properties
Key Observations :
- The target compound’s cyclopenta-thiazole protons are likely deshielded compared to monocyclic thiazoles .
- Bromine’s electronegativity may downfield-shift adjacent pyrazole protons in <sup>1</sup>H NMR .
Key Observations :
Biological Activity
4-Bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a bromo group and a cyclopentathiazole moiety. The structural characteristics contribute to its unique biological properties.
Structural Formula
Note: The exact molecular formula can be determined based on the specific number of atoms in the compound.
Pharmacological Effects
Research has shown that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory activity : Pyrazole compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations .
- Antimicrobial properties : Various studies indicate that pyrazole derivatives possess significant antibacterial activity against pathogens such as E. coli and S. aureus. The presence of specific functional groups enhances this activity .
- Anticancer potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, although specific data on 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole is limited.
The biological activity of pyrazole compounds is often attributed to their ability to interact with various molecular targets:
- Inhibition of Enzymes : Pyrazoles can act as inhibitors for enzymes like cyclooxygenase (COX) and monoamine oxidase (MAO), contributing to their anti-inflammatory and neuroprotective effects .
- Receptor Modulation : Certain derivatives may modulate G protein-coupled receptors (GPCRs), impacting intracellular signaling pathways and calcium ion dynamics .
Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of novel pyrazole derivatives, researchers synthesized compounds that showed significant inhibition of inflammatory markers in vitro. The compound 3k exhibited comparable anti-inflammatory activity to indomethacin, demonstrating potential for therapeutic applications in inflammatory diseases .
Study 2: Antimicrobial Efficacy
A series of pyrazole derivatives were tested for antimicrobial activity against various bacterial strains. Compound 11 demonstrated notable efficacy against E. coli and S. aureus, highlighting the importance of structural modifications in enhancing antimicrobial properties .
Summary of Biological Activities
| Activity Type | Compound Tested | Inhibition (%) | Reference |
|---|---|---|---|
| Anti-inflammatory | Compound 3k | 85% (TNF-α) | |
| Antimicrobial | Compound 11 | High efficacy | |
| Anticancer potential | Various | Variable |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits COX and MAO enzymes |
| Receptor Modulation | Modulates GPCRs affecting calcium signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
